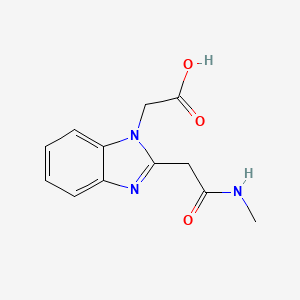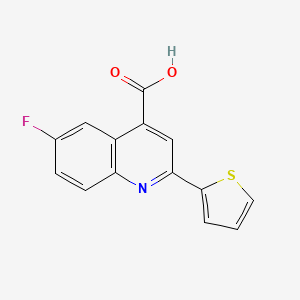![molecular formula C16H26N2O B1299071 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 401486-18-8](/img/structure/B1299071.png)
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine is a useful research compound. Its molecular formula is C16H26N2O and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmacological Properties
Chemical Synthesis : A novel series involving the synthesis of derivatives similar to the core structure of 1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine demonstrates the chemical adaptability and synthetic interest in piperazine compounds. These derivatives were synthesized starting from 2-acetylfuran through a series of chemical reactions, leading to compounds with potential antidepressant and antianxiety activities. The synthetic route and pharmacological evaluation underline the utility of piperazine derivatives in medicinal chemistry (J. Kumar et al., 2017).
Antimicrobial and Antioxidant Studies : Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives displayed significant antibacterial and antifungal activities. This highlights the potential of such derivatives for developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014). Additionally, certain 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin compounds have shown promising antioxidant activities, further showcasing the diverse pharmacological applications of these compounds (S. Y. Prabawati, 2016).
Biological Evaluation for Potential Therapeutics : Synthesis and biological evaluation of derivatives show the pursuit of novel therapeutic agents. For example, the synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives were aimed at exploring their antimicrobial activities and effects on blood coagulation, indicating the exploration of piperazine compounds in diverse therapeutic areas (V. L. Gein et al., 2013).
Peptide Derivatization for Mass Spectrometry : Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is crucial for improving the detection and analysis of peptides in proteome research, underscoring the chemical utility of piperazine derivatives in analytical chemistry (X. Qiao et al., 2011).
Insecticide Design Based on Serotonergic Ligands : Exploring the serotonergic ligand PAPP as a lead compound, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives were synthesized and evaluated for their insecticidal activities. This innovative approach seeks to develop insecticides with novel modes of action, leveraging the pharmacological potential of piperazine derivatives (M. Cai et al., 2010).
Propriétés
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-13(2)15-5-4-14(3)12-16(15)19-11-10-18-8-6-17-7-9-18/h4-5,12-13,17H,6-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELMCNJUSZMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


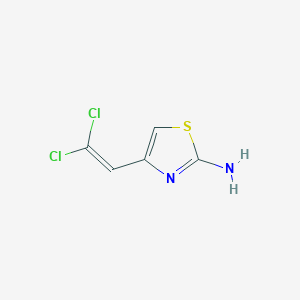
![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
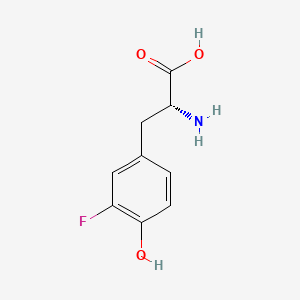
![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1298999.png)
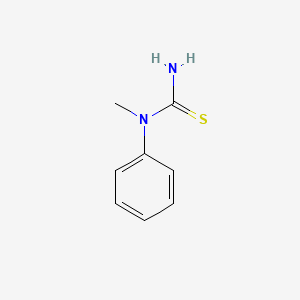
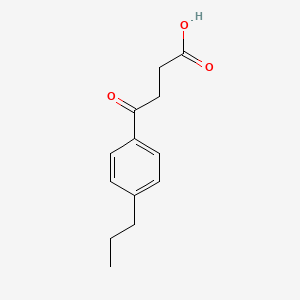
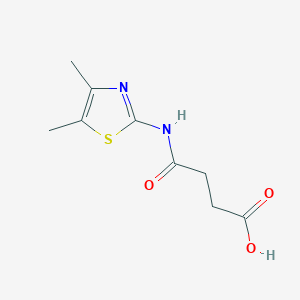

![4-Ethyl-5-(5-phenyl-tetrazol-2-ylmethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299020.png)
